(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring, a pyrazole ring, and a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling of the Rings: The imidazole and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Formation of the Pyrrolidine Carboxamide Group: The final step involves the formation of the pyrrolidine carboxamide group through the reaction of a suitable amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Scientific Research Applications
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide: Unique due to its specific combination of imidazole, pyrazole, and pyrrolidine carboxamide groups.
This compound: Similar in structure but may differ in the position or type of substituents on the rings.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H20N6O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S)-1-(1H-imidazol-5-ylmethyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H20N6O/c25-18(17-6-2-8-23(17)12-15-11-19-13-20-15)22-14-4-1-5-16(10-14)24-9-3-7-21-24/h1,3-5,7,9-11,13,17H,2,6,8,12H2,(H,19,20)(H,22,25)/t17-/m0/s1 |
InChI Key |
URCYBAJOSOZILR-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CN=CN2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CN2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Origin of Product |
United States |
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